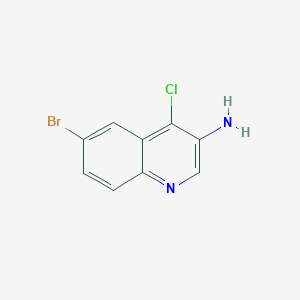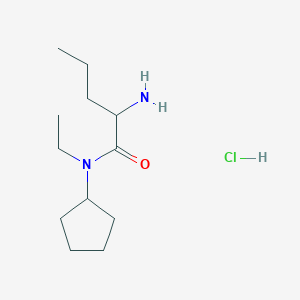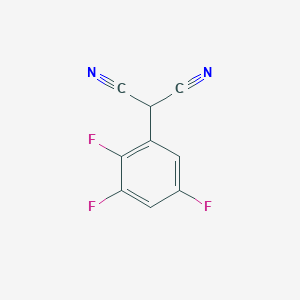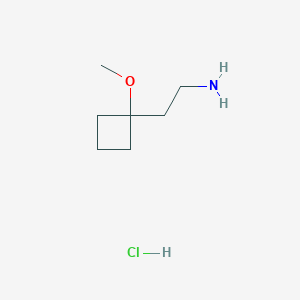
6-Bromo-4-chloroquinolin-3-amine
Vue d'ensemble
Description
6-Bromo-4-chloroquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties
Méthodes De Préparation
The synthesis of 6-Bromo-4-chloroquinolin-3-amine typically involves a multi-step reaction process. One common method starts with 4-bromaniline, which undergoes a series of reactions with ethyl propiolate and phosphorus trichloride to yield the target compound . This method is noted for its simplicity, environmental friendliness, and high yield, making it suitable for industrial-scale production.
Analyse Des Réactions Chimiques
6-Bromo-4-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include sodium azide, boronic acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-4-chloroquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimalarial and anticancer agents.
Biological Studies: The compound is used in studies investigating the inhibition of DNA synthesis and the activity of bacterial DNA gyrase and topoisomerase.
Industrial Applications: It is utilized in the production of dyes, catalysts, and materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA gyrase and topoisomerase. By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the death of bacterial cells . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties.
Comparaison Avec Des Composés Similaires
6-Bromo-4-chloroquinolin-3-amine can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also targets DNA synthesis but has a different substitution pattern on the quinoline ring.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and exhibit different reactivity and biological activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-bromo-4-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZSUXVTSBPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)
![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)




